molecular formula C25H24F3N3O2 B11034771 4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

4,4-dimethyl-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11034771
M. Wt: 455.5 g/mol
InChI Key: QIXWCGZRDTVELE-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors to form the fused quinoline and pyrroloquinoline ring system.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve heating and refluxing the reactants in suitable solvents.

      Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ multistep synthetic routes to obtain this compound.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

      Biology: Investigating its interactions with biological targets, such as receptors or enzymes.

      Industry: Limited information exists on industrial applications, but its unique structure may inspire novel materials or pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C25H24F3N3O2

    Molecular Weight

    455.5 g/mol

    IUPAC Name

    11,11-dimethyl-9-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

    InChI

    InChI=1S/C25H24F3N3O2/c1-24(2)14-16(19-7-4-8-20-21(19)31(24)23(33)22(20)32)15-29-9-11-30(12-10-29)18-6-3-5-17(13-18)25(26,27)28/h3-8,13-14H,9-12,15H2,1-2H3

    InChI Key

    QIXWCGZRDTVELE-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC=C2)CN4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C

    Origin of Product

    United States

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